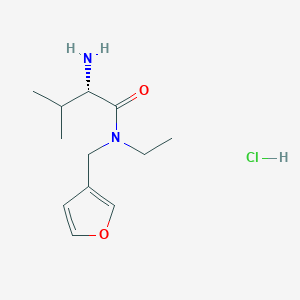
(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is also known as Fursultiamine hydrochloride and is a derivative of thiamine or vitamin B1. Fursultiamine hydrochloride has been found to have potential therapeutic applications in various fields, including neuroscience, pharmacology, and physiology.
作用機序
Fursultiamine hydrochloride is believed to exert its neuroprotective effects by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that plays a crucial role in energy metabolism and neurotransmitter synthesis. Fursultiamine hydrochloride is a lipophilic derivative of thiamine that can cross the blood-brain barrier more easily than thiamine itself. Once in the brain, Fursultiamine hydrochloride is converted back to thiamine, which then exerts its neuroprotective effects.
Biochemical and Physiological Effects:
Fursultiamine hydrochloride has been found to increase the levels of thiamine in the brain, which can improve energy metabolism and neurotransmitter synthesis. It has also been found to have antioxidant properties, which can help protect neurons from oxidative stress. Fursultiamine hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using Fursultiamine hydrochloride in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using Fursultiamine hydrochloride in lab experiments is that it is a derivative of thiamine, which can limit its specificity and selectivity for certain targets.
将来の方向性
There are several future directions for research on Fursultiamine hydrochloride. One area of research is the development of more selective and specific derivatives of thiamine that can target specific pathways in the brain. Another area of research is the investigation of Fursultiamine hydrochloride for its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to understand the long-term effects of Fursultiamine hydrochloride and its potential side effects.
合成法
Fursultiamine hydrochloride is synthesized by reacting thiamine with furfural in the presence of an acid catalyst. The reaction results in the formation of Fursultiamine hydrochloride, which is then purified by recrystallization. The synthetic method is well-established and has been used in the production of Fursultiamine hydrochloride for research purposes.
科学的研究の応用
Fursultiamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Fursultiamine hydrochloride has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
(2S)-2-amino-N-ethyl-N-(furan-3-ylmethyl)-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-4-14(7-10-5-6-16-8-10)12(15)11(13)9(2)3;/h5-6,8-9,11H,4,7,13H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFKICKQPLVMNU-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=COC=C1)C(=O)C(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=COC=C1)C(=O)[C@H](C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
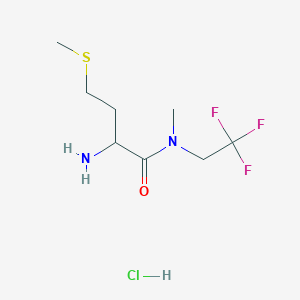
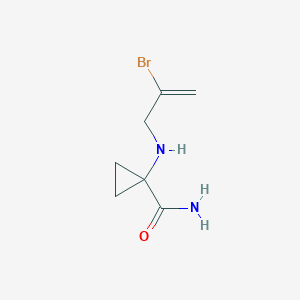
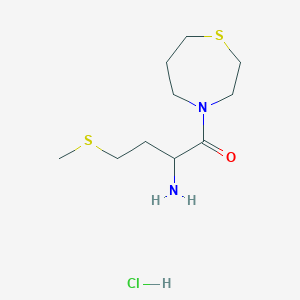
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)


![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
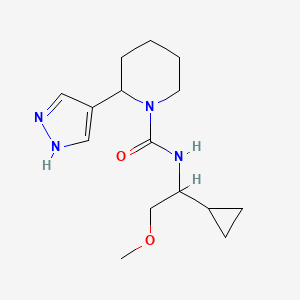
![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)